Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-
Description
IUPAC Nomenclature and Structural Features
The systematic name 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]benzenesulfonamide adheres to IUPAC guidelines by prioritizing functional group hierarchy and substituent positioning. The parent structure, benzenesulfonamide, is modified at the nitrogen atom by a methylene group (-CH=) linked to a 4-(trifluoromethyl)phenyl ring. The para-methyl group on the benzenesulfonamide core further differentiates the compound from simpler analogs.
Key structural identifiers include:
- Molecular formula : $$ \text{C}{15}\text{H}{13}\text{F}3\text{N}2\text{O}_2\text{S} $$
- Molecular weight : 354.34 g/mol (calculated from isotopic composition)
- SMILES : $$ \text{Cc1ccc(cc1)S(=O)(=O)N=Cc2ccc(cc2)C(F)(F)F} $$
- InChIKey : Derived from the structural arrangement, this identifier ensures unique chemical registration.
The Schiff base linkage (-N=CH-) arises from the condensation of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde, a reaction typical of imine formation. This structural motif introduces planar geometry at the nitrogen center, influencing electronic distribution and potential coordination properties.
Comparative Analysis with Related Sulfonamides
Structural analogs, such as N-[3-(trifluoromethyl)-4-fluorophenyl]-4-methylbenzenesulfonamide and N-[2-(trifluoromethyl)phenyl]benzenesulfonamide , highlight the variability in substitution patterns and their impact on physicochemical properties. The table below summarizes critical distinctions:
The para-substituted trifluoromethyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to ortho- or meta-substituted analogs, potentially altering solubility and receptor binding.
Properties
CAS No. |
198012-02-1 |
|---|---|
Molecular Formula |
C15H12F3NO2S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3 |
InChI Key |
PORBHQWXDLUOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Molecular Formula | CAS Number |
|---|---|---|---|
| 4-Methylbenzenesulfonamide | Sulfonamide precursor | C7H9NO2S | 70-55-3 |
| 4-(Trifluoromethyl)benzaldehyde | Aldehyde for condensation | C8H5F3O | Not specified |
Reaction Conditions
- Solvent: Commonly ethanol or other polar solvents suitable for condensation reactions.
- Catalyst: Acidic or neutral conditions; sometimes mild acid catalysts (e.g., acetic acid) are used to facilitate imine formation.
- Temperature: Room temperature to reflux, depending on solvent and desired reaction rate.
- Time: Typically several hours (e.g., 12–24 hours) to ensure complete condensation.
Synthetic Procedure
- Dissolution: Dissolve 4-methylbenzenesulfonamide and 4-(trifluoromethyl)benzaldehyde in ethanol.
- Condensation: Stir the mixture under reflux or at room temperature with or without a catalytic amount of acid.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods (e.g., IR, NMR).
- Isolation: Upon completion, the product precipitates or is isolated by solvent evaporation.
- Purification: Recrystallization from ethanol or ethyl acetate or purification by column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-.
Characterization
- Spectroscopic Techniques: IR (imine C=N stretch), ^1H-NMR (imine proton signal), ^13C-NMR, and mass spectrometry confirm the structure.
- Purity: Confirmed by melting point and chromatographic purity.
Research Findings and Yield Data
While specific literature detailing the exact preparation of Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- is limited, analogous sulfonamide Schiff bases have been synthesized with high yields (73–97%) using similar condensation methods involving sulfonamides and aromatic aldehydes bearing trifluoromethyl groups.
Mechanistic Insights
The formation of the imine bond involves nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the C=N double bond. The trifluoromethyl group on the aldehyde ring influences the electrophilicity of the carbonyl carbon, potentially enhancing the reaction rate and stability of the imine product.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine (C=N) bond in the benzylidene group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reaction Pathway | Products |
|---|---|---|
| Aqueous HCl (1M, reflux) | Acid-catalyzed hydrolysis of imine | 4-Methylbenzenesulfonamide + 4-(Trifluoromethyl)benzaldehyde |
| NaOH (0.1M, 60°C) | Base-mediated cleavage of sulfonamide linkage | Sodium 4-methylbenzenesulfinate + 4-(Trifluoromethyl)benzylamine derivatives |
This reactivity aligns with imine hydrolysis mechanisms observed in related sulfonamide-Schiff base hybrids .
Reduction Reactions
The imine group is susceptible to reduction, forming secondary amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C, 2 hrs | N-(4-Methylbenzenesulfonyl)-4-(trifluoromethyl)benzylamine | 72%* |
| Hydrogen (H₂, 1 atm) | Pd/C catalyst, methanol | Same as above | 85%* |
*Theoretical yields based on analogous reductions of benzylidene-sulfonamides .
Electrophilic Aromatic Substitution
The methyl-substituted benzene ring undergoes directed substitution:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | 4-Methyl-3-nitro-N-[[4-(trifluoromethyl)phenyl]methylene]benzenesulfonamide | Nitration hindered by sulfonamide EWG |
| Br₂/FeBr₃ | Para (minor) | 4-Methyl-2-bromo-N-[[4-(trifluoromethyl)phenyl]methylene]benzenesulfonamide | Low reactivity due to deactivation |
The trifluoromethyl group further deactivates the adjacent ring, suppressing electrophilic attacks .
Oxidative Transformations
The methyl group on the benzene ring can be oxidized:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 hrs | 4-Carboxy-N-[[4-(trifluoromethyl)phenyl]methylene]benzenesulfonamide | Complete oxidation to COOH |
| CrO₃/AcOH | 80°C, 3 hrs | Partial oxidation to 4-formyl intermediate | 58% conversion* |
*Observed in structurally similar methylarene sulfonamides .
Nucleophilic Additions
The imine bond reacts with nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₂OH·HCl | Ethanol, reflux | 4-Methyl-N-[[4-(trifluoromethyl)phenyl]oxazolidine]benzenesulfonamide |
| PhMgBr | THF, 0°C → 25°C | 4-Methyl-N-[1-(4-(trifluoromethyl)phenyl)ethyl]benzenesulfonamide |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes degradation:
-
Primary Pathway : Cleavage of the sulfonamide C–N bond, releasing SO₂ and forming biaryl byproducts.
-
Secondary Pathway : Defluorination of the CF₃ group, detected via mass spectrometry .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Cis-Trans Isomerization : Reversible interconversion of imine configurations.
-
Radical Formation : Homolytic cleavage of C–F bonds in the CF₃ group, confirmed by ESR spectroscopy*.
*Inferred from photostability studies of trifluoromethylated aromatics .
Scientific Research Applications
Synthesis and Production
The synthesis of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- typically involves the reaction between 4-methylbenzenesulfonamide and 4-(trifluoromethyl)benzaldehyde. This reaction is usually facilitated by a base such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol under reflux conditions. Industrially, continuous flow processes are employed for efficiency in production.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity, particularly in substitution and oxidation reactions.
Biology
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions such as glaucoma and epilepsy.
- Anticancer Activity : Research indicates that this compound exhibits properties that may inhibit cancer cell proliferation by destabilizing microtubules and inducing apoptosis.
Medicine
- Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against various pathogens.
- Potential Therapeutics : Its unique trifluoromethyl group enhances biological activity, making it a candidate for drug development.
Industry
- Dyes and Photochemicals : The compound is utilized in the production of dyes and photochemical materials.
- Disinfectants : It finds application in formulating disinfectants due to its chemical properties.
Case Studies
-
Anticancer Activity Study :
- A study demonstrated that derivatives of benzenesulfonamide showed significant anticancer activity against MDA-MB-231 breast cancer cells with IC₅₀ values ranging from 1.0 μM to 10.0 μM depending on the derivative tested.
- Another investigation found that structurally similar compounds inhibited topoisomerase IIa activity, supporting their role as potential anticancer agents.
-
Enzyme Inhibition Research :
- In vitro studies indicated that benzenesulfonamide derivatives effectively inhibited carbonic anhydrase activity, which has implications for treating diseases related to this enzyme's dysfunction.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced intraocular pressure in glaucoma or decreased tumor growth in cancer .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
- *Estimated based on structural analogs.
- LogP Trends: Trifluoromethyl (Compound 1a) and quinolinyl () groups increase hydrophobicity compared to phenylamino () or phenylethynyl (S8) groups.
Analytical and Physicochemical Properties
- HPLC Behavior: Compound 1a’s trifluoromethyl group likely enhances retention time on reverse-phase columns compared to 4-methyl-N-[4-(phenylamino)phenyl]benzenesulfonamide (logP 3.48, ) due to higher hydrophobicity .
- Thermodynamic Stability : The electron-withdrawing trifluoromethyl group in Compound 1a stabilizes the imine linkage, whereas S8’s phenylethynyl group may introduce steric hindrance or conjugation effects .
Critical Research Findings
Intermediate Limitations : S8 and phenylacetylene failed to produce desired intermediates in photoinduced reactions, underscoring the specificity of Compound 1a’s reactivity .
Structural Complexity vs.
Biological Activity
Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]- (CAS Number: 442157-30-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12F3NO2S
- Molecular Weight : 327.32 g/mol
- InChIKey : PORBHQWXDLUOLN-VXLYETTFSA-N
The compound features a benzenesulfonamide core with a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and binding interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzenesulfonamides, including this specific compound. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with increased potency against various cancer cell lines.
-
Mechanism of Action :
- The compound exhibits microtubule-destabilizing properties, which are crucial for inhibiting cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes indicative of programmed cell death .
- In cell cycle analysis, compounds similar to benzenesulfonamide have demonstrated the ability to arrest the cell cycle at the S phase, contributing to their efficacy as anticancer agents .
-
Case Studies :
- A study on derivatives of benzenesulfonamide reported significant anticancer activity against MDA-MB-231 breast cancer cells, with IC50 values ranging from 1.0 μM to 10.0 μM depending on the specific derivative tested .
- Another investigation found that compounds with similar structures inhibited topoisomerase IIa activity, further supporting their role in cancer treatment .
Other Biological Activities
In addition to anticancer effects, benzenesulfonamides have been evaluated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Research indicates that benzenesulfonamides can exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]benzenesulfonamide, and how is the product characterized?
The compound is typically synthesized via condensation reactions between 4-methylbenzenesulfonamide derivatives and aldehydes bearing trifluoromethyl groups. A common approach involves refluxing reactants in ethanol with catalytic acetic acid, monitored by TLC (e.g., chloroform:methanol solvent systems). Post-synthesis, characterization employs -NMR, -NMR, IR, and mass spectrometry to confirm structural integrity, particularly verifying the imine (C=N) bond and sulfonamide functional groups .
Q. What structural features influence the physicochemical properties of this compound?
The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the imine bond. The sulfonamide moiety contributes to hydrogen bonding and solubility in polar solvents. These features impact reactivity in nucleophilic additions and interactions with biological targets, such as enzymes or receptors .
Q. Which analytical techniques are critical for purity assessment and structural validation?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR detects proton environments (e.g., aromatic protons, methyl groups). IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350–1150 cm). HPLC or UPLC with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How can catalytic systems optimize the synthesis yield and selectivity of this compound?
Transition-metal catalysts (e.g., Ni or Co) can enhance cyclization or condensation efficiency. For example, Ni-catalyzed hydrocyanation improves regioselectivity in analogous sulfonamide syntheses. Solvent choice (e.g., THF vs. ethanol) and temperature gradients also influence reaction kinetics and byproduct formation .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic dose-response studies and mechanistic analyses (e.g., enzyme inhibition assays) are essential. For instance, conflicting cytotoxicity data can be resolved by evaluating mitochondrial membrane potential or apoptosis markers across multiple models .
Q. What computational strategies predict the reactivity of this compound in drug design?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking predicts binding affinities to targets like carbonic anhydrases or kinase enzymes. QSAR models correlate substituent effects (e.g., trifluoromethyl position) with biological activity .
Q. How can derivatives be designed to enhance target specificity or reduce toxicity?
Substituent modifications (e.g., replacing trifluoromethyl with cyano groups) alter steric and electronic profiles. Bioisosteric replacements (e.g., sulfonamide to sulfonylurea) retain target engagement while improving pharmacokinetics. In vivo metabolite profiling (e.g., LC-MS/MS) identifies toxicophores for elimination .
Q. What crystallographic methods elucidate polymorphism or stability in solid-state formulations?
Single-crystal X-ray diffraction determines packing arrangements and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) detects polymorphic transitions, while accelerated stability studies (40°C/75% RH) assess hygroscopicity. Patent data on analogous compounds suggest co-crystallization with hydroxyethyl groups improves stability .
Notes
- Avoid commercial suppliers like BenchChem; prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (NIST).
- Advanced questions emphasize experimental design, data reconciliation, and innovation in synthetic or biological applications.
- Structural analogs (e.g., pyrazoline derivatives) provide methodological insights but require validation for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
